![molecular formula C7H3Cl2N B1334105 1,2-Dichloro-3-isocyanobenzene CAS No. 245539-09-7](/img/structure/B1334105.png)
1,2-Dichloro-3-isocyanobenzene
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Description
1,2-Dichloro-3-isocyanobenzene is an organic compound with the molecular formula C7H3Cl2N . It is used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system by antimycotic reagent and other inhibitors .
Synthesis Analysis
The synthesis of 1,2-Dichloro-3-isocyanobenzene can be achieved from Carbonimidic dichloride, (2,3-dichlorophenyl)- (9CI) . The kinetic parameters of the synthesis process, including the order of the reaction, the pre-exponential factor, and activation energy, were experimentally determined by conductance and other methods .Molecular Structure Analysis
1,2-Dichloro-3-isocyanobenzene contains a total of 13 bonds; 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 positively charged N .Chemical Reactions Analysis
The catalytic oxidation of environmentally unfriendly chlorinated organics is a powerful tool that can be used to completely mineralize these organic compounds. In this study, metals (Mn, Ni, V, and Fe) supported on zirconia have been investigated as catalysts in the oxidation of 1,2-dichlorobenzene .Physical And Chemical Properties Analysis
The molecular weight of 1,2-Dichloro-3-isocyanobenzene is 172.01 g/mol . It has a total of 10 heavy atoms and 1 hydrogen bond acceptor .Scientific Research Applications
Synthesis of Adamantane Derivatives
1,2-Dichloro-3-isocyanobenzene: is used in the synthesis of adamantane derivatives, such as 1-(1-isocyanoethyl)adamantane . This process is significant because it provides a method to synthesize these compounds without the need for toxic reagents like POCl3 or triphosgene. The method also yields higher outputs compared to previous methods .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the development of new synthetic routes. It’s used to optimize various bases and solvents to improve yield percentages significantly, which is crucial for large-scale production .
properties
IUPAC Name |
1,2-dichloro-3-isocyanobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVRZLUZDSRYDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C(=CC=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374199 |
Source
|
Record name | 1,2-Dichloro-3-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-isocyanobenzene | |
CAS RN |
245539-09-7 |
Source
|
Record name | 1,2-Dichloro-3-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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